molecular formula C13H17NO B2962813 {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol CAS No. 637739-94-7

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol

Cat. No.: B2962813
CAS No.: 637739-94-7
M. Wt: 203.285
InChI Key: BMVOOFXVTIMQIB-UHFFFAOYSA-N
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Description

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . This compound is characterized by its bicyclic structure, which includes a benzyl group and a hydroxyl group attached to the azabicyclohexane ring system. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol typically involves the reaction of a suitable precursor with benzyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s bicyclic structure allows it to fit into the active sites of enzymes or receptors, thereby influencing their function. The hydroxyl group can form hydrogen bonds with amino acid residues in the active site, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol is unique due to its specific combination of a benzyl group and a hydroxyl group attached to the azabicyclohexane ring system. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .

Properties

IUPAC Name

(2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-10-13-6-12(7-13)9-14(13)8-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVOOFXVTIMQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(N(C2)CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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